(S)-1-(2,5-Dimethylthiophen-3-yl)ethan-1-amine
CAS No.:
Cat. No.: VC18134545
Molecular Formula: C8H13NS
Molecular Weight: 155.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C8H13NS |
---|---|
Molecular Weight | 155.26 g/mol |
IUPAC Name | (1S)-1-(2,5-dimethylthiophen-3-yl)ethanamine |
Standard InChI | InChI=1S/C8H13NS/c1-5-4-8(6(2)9)7(3)10-5/h4,6H,9H2,1-3H3/t6-/m0/s1 |
Standard InChI Key | FCVVALGYYCPMEM-LURJTMIESA-N |
Isomeric SMILES | CC1=CC(=C(S1)C)[C@H](C)N |
Canonical SMILES | CC1=CC(=C(S1)C)C(C)N |
Introduction
Chemical Identity and Structural Properties
Molecular Characterization
(S)-1-(2,5-Dimethylthiophen-3-yl)ethan-1-amine belongs to the class of thiophene derivatives, featuring a heterocyclic aromatic ring system. Its molecular formula is C₈H₁₃NS, with a molecular weight of 155.26 g/mol . The compound’s stereochemistry arises from the chiral center at the carbon atom of the ethylamine group, designated as (S) under the Cahn-Ingold-Prelog priority rules.
Key Structural Features:
-
Thiophene Core: A five-membered aromatic ring containing sulfur, substituted with methyl groups at positions 2 and 5.
-
Ethylamine Side Chain: A two-carbon chain terminating in a primary amine group, contributing to the compound’s basicity and reactivity.
-
Chirality: The (S)-configuration at the ethylamine carbon distinguishes this enantiomer from its (R)-counterpart, potentially leading to divergent biological interactions.
The compound’s canonical SMILES representation is CC1=CC(=C(S1)C)C(C)N
, while its InChIKey is IAVRVOSZJASYLD-UHFFFAOYSA-N
. These identifiers facilitate precise structural comparisons in chemical databases.
Synthesis and Manufacturing
Table 1: Key Synthetic Intermediates
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- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume